1-(5-Bromo-2-hydroxyphenyl)butan-1-one (CAS 105211-80-1) is a bifunctional aromatic hydroxyketone defined by a reactive 5-bromo substituent, a free 2-hydroxyl group, and a four-carbon butyryl chain. In industrial and medicinal chemistry, this compound serves as a critical precursor for the synthesis of complex heterocycles, including substituted chromones, flavones, and benzofurans. The presence of the bromine atom enables downstream palladium-catalyzed cross-coupling functionalization, while the extended butyryl chain imparts distinct lipophilic and steric properties to the final molecular architectures compared to shorter-chain acetophenone derivatives [1].
Substituting this compound with the more common 5-bromo-2-hydroxyacetophenone (C2 chain) or 1-(5-chloro-2-hydroxyphenyl)butan-1-one compromises both the physical properties of the target molecules and the efficiency of the synthetic route. The C4 butyryl chain is essential when targeting 3-ethyl-substituted heterocyclic scaffolds, which cannot be achieved using the C2 analog without adding complex, low-yield post-cyclization alkylation steps [2]. Furthermore, replacing the 5-bromo group with a 5-chloro substituent significantly reduces the reactivity in standard Suzuki or Sonogashira cross-couplings, often necessitating expensive, specialized palladium ligands and harsher reaction conditions that can degrade sensitive intermediates [1].
In standard Suzuki-Miyaura cross-coupling conditions using standard Pd(PPh3)4 catalysts, aryl bromides significantly outperform aryl chlorides. When subjected to coupling with phenylboronic acid, 1-(5-bromo-2-hydroxyphenyl)butan-1-one achieves high conversion yields under mild conditions, whereas the 5-chloro analog requires elevated temperatures and specialized dialkylbiaryl phosphine ligands to achieve comparable turnover [1].
| Evidence Dimension | Cross-coupling yield under standard mild conditions (Pd(PPh3)4, K2CO3, 80°C, 4h) |
| Target Compound Data | >85% yield of the cross-coupled derivative |
| Comparator Or Baseline | 1-(5-chloro-2-hydroxyphenyl)butan-1-one (<20% yield under identical conditions) |
| Quantified Difference | >4-fold increase in yield without specialized ligands |
| Conditions | Standard Suzuki coupling conditions without Buchwald-type ligands |
Procuring the bromo variant avoids the need for expensive, proprietary palladium ligands and harsh conditions, reducing overall process costs and preserving sensitive functional groups.
The steric bulk of the propyl group adjacent to the ketone carbonyl significantly influences the regioselectivity and kinetics of cyclization reactions, such as the Kostanecki-Robinson reaction. 1-(5-bromo-2-hydroxyphenyl)butan-1-one selectively yields 3-ethyl-substituted chromones and flavones, whereas shorter-chain analogs yield different substitution patterns that cannot be easily alkylated post-cyclization due to competitive side reactions [1].
| Evidence Dimension | Yield of 3-ethyl-substituted heterocyclic core |
| Target Compound Data | Direct cyclization yields >75% of the 3-ethyl target |
| Comparator Or Baseline | 5-bromo-2-hydroxyacetophenone (requires post-cyclization alkylation, typical overall yield <30%) |
| Quantified Difference | >2.5-fold improvement in overall yield for 3-ethyl targets |
| Conditions | Base-catalyzed cyclization followed by standard purification |
Procuring the exact C4 chain length precursor eliminates multi-step post-cyclization alkylation, streamlining the synthetic route and dramatically improving overall yield.
The length of the alkyl chain directly dictates the lipophilicity (LogP) of the resulting heterocyclic scaffolds. Compounds derived from 1-(5-bromo-2-hydroxyphenyl)butan-1-one inherently possess a higher baseline LogP compared to those synthesized from 5-bromo-2-hydroxyacetophenone. This structural difference translates into improved membrane permeability for downstream active pharmaceutical ingredients (APIs) that require enhanced hydrophobic interactions at their target binding sites [1].
| Evidence Dimension | Calculated structural lipophilicity contribution (ΔcLogP) |
| Target Compound Data | Butyryl chain contributes approximately +1.0 to +1.5 to the cLogP of the final scaffold |
| Comparator Or Baseline | 5-bromo-2-hydroxyacetophenone (acetyl chain contributes ~0 to +0.5) |
| Quantified Difference | ~1.0 log unit increase in lipophilicity |
| Conditions | Chemoinformatic cLogP calculation for the isolated alkyl chain contribution |
Selecting the butyryl precursor allows medicinal chemists to directly embed optimal lipophilicity into the core scaffold, bypassing the need for late-stage lipophilic modifications.
The physical state and thermal properties of aromatic ketones vary with chain length. 1-(5-bromo-2-hydroxyphenyl)butan-1-one exhibits a distinct boiling point profile (b.p. 104-106 °C at 0.35 mmHg) and lower melting point compared to the highly crystalline lower homologs, which facilitates easier solvent-free transfers or melt-casting in continuous flow industrial processes [1].
| Evidence Dimension | Phase transition profile / Processability |
| Target Compound Data | b.p. 104-106 °C at 0.35 mmHg, liquid/low-melting solid at standard conditions |
| Comparator Or Baseline | 5-bromo-2-hydroxyacetophenone (m.p. 60-62 °C, crystalline solid) |
| Quantified Difference | Improved flow characteristics at room temperature |
| Conditions | Standard laboratory distillation and handling conditions |
The specific phase behavior of the butyryl derivative simplifies material transfer and processing in continuous-flow manufacturing setups.
The primary application is the direct construction of 3-ethyl heterocyclic cores, where the C4 chain is incorporated into the ring system, avoiding complex late-stage alkylation [1].
Ideal for generating libraries of biaryl compounds where the 5-bromo group is utilized for Suzuki, Heck, or Sonogashira couplings after the core heterocycle has been formed, utilizing standard palladium catalysts [1].
Used in medicinal chemistry programs targeting receptors where the extended aliphatic chain provides necessary hydrophobic contacts that shorter chain analogs fail to achieve, directly improving the LogP of the final API [1].